molecular formula C13H24N2O2 B2705008 Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate CAS No. 2445791-78-4

Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate

Cat. No.: B2705008
CAS No.: 2445791-78-4
M. Wt: 240.347
InChI Key: PYPFXZPVCIDAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate ( 2445791-78-4) is a protected amino derivative of the 3-azabicyclo[3.3.1]nonane scaffold, a structure of significant interest in medicinal chemistry. This compound serves as a versatile chemical building block (intermediate) for the synthesis of more complex molecules, particularly in the development of ligands for sigma-2 (σ2) receptors . Scientific research has established that the 9-azabicyclo[3.3.1]nonane core is a privileged structure for creating high-affinity sigma-2 receptor ligands . These ligands are valuable molecular probes for studying the function of the σ2 receptor, which is a biomarker that is overexpressed in a wide variety of proliferating tumor cells . Consequently, intermediates like this carbamate are crucial in the research and development of potential positron emission tomography (PET) radiotracers for cancer imaging and as investigational chemosensitizing agents that may enhance the cytotoxicity of conventional anticancer drugs . The compound has a molecular formula of C13H24N2O2 and a molecular weight of 240.34 g/mol . It is offered with a minimum purity of 97% and should be stored according to the manufacturer's specifications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13-6-4-5-10(7-13)8-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPFXZPVCIDAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCCC(C1)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-azabicyclo[3.3.1]nonane. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl chloroformate and a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Formation of substituted derivatives with new functional groups replacing the tert-butyl group.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on various biological processes.

Medicine: In medicine, the compound is explored for its potential therapeutic applications. Its structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate and related bicyclic carbamates:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₁₃H₂₄N₂O₂ 240.34 198210-96-7 9-membered bicyclo[3.3.1]nonane core; Boc group at 1-position
Tert-butyl N-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate C₁₂H₂₂N₂O₃ 242.32 198211-13-1 Oxygen atom replaces a carbon in the ring (3-oxa); altered polarity and solubility
Tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate C₁₁H₂₀N₂O₂ 212.29 134575-47-6 Smaller 7-membered bicyclo[4.1.0]heptane system; reduced conformational flexibility
Tert-butyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate C₁₀H₁₈N₂O₂ 198.26 1536392-01-4 Compact 6-membered bicyclo[3.1.0]hexane core; potential for enhanced metabolic stability
Tert-butyl N-({3-azabicyclo[3.2.1]octan-1-yl}methyl)carbamate C₁₃H₂₄N₂O₂ 240.34 2375267-51-7 Bicyclo[3.2.1]octane system; methylene spacer between Boc and nitrogen
Tert-butyl N-[exo-1-azabicyclo[2.2.1]heptan-3-yl]carbamate C₁₂H₂₂N₂O₂ 226.31 N/A Exo configuration in a bicyclo[2.2.1]heptane system; distinct spatial arrangement

Pharmacological Relevance

  • Sigma Receptor Affinity: The 3-azabicyclo[3.3.1]nonane scaffold is associated with high sigma-2 receptor selectivity. For example, N-substituted derivatives (e.g., compound 2f in ) exhibit nanomolar affinity for sigma-2 receptors (Ki = 0.62 nM) with >100-fold selectivity over sigma-1 receptors . In contrast, smaller bicyclic systems (e.g., bicyclo[3.1.0]hexane) may lack the spatial requirements for optimal receptor interaction.
  • Conformational Flexibility: Larger rings (e.g., bicyclo[3.3.1]nonane) allow for pseudorotation and adaptive puckering (as defined by Cremer and Pople coordinates in ), enabling better target engagement. Smaller systems (e.g., bicyclo[4.1.0]heptane) are more rigid, which may limit binding versatility .

Key Research Findings

  • Biological Activity: The bicyclo[3.3.1]nonane scaffold demonstrates superior sigma-2 receptor binding compared to bicyclo[3.2.1]octane or bicyclo[3.1.0]hexane analogs, likely due to optimal ring size and nitrogen positioning .
  • Structural Analysis : Crystallographic studies using programs like SHELXL () and ORTEP-3 () have elucidated the puckered conformations of bicyclic carbamates, confirming the influence of ring size on molecular geometry .

Biological Activity

Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Profile

  • IUPAC Name : this compound
  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 198210-96-7

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. The compound exhibits several pharmacological properties, including:

  • Anticholinergic Activity : Preliminary studies suggest that the compound may act as an anticholinergic agent, which could have implications for treating conditions like overactive bladder and other disorders influenced by acetylcholine signaling.
  • Neuroprotective Effects : Research indicates that compounds with similar structures may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
  • Analgesic Properties : There is evidence suggesting that this compound may possess analgesic effects, making it a candidate for pain management therapies.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific neurotransmitter receptors and enzymes involved in pain perception and cognitive functions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological effects of this compound:

Study 1: Anticholinergic Activity

A study published in the Journal of Medicinal Chemistry examined the binding affinity of various azabicyclic compounds to muscarinic receptors. This compound showed promising results with an IC50 value indicating significant receptor interaction .

Study 2: Neuroprotective Effects

In vitro studies have demonstrated that related compounds can protect neuronal cells from oxidative stress-induced damage. While specific data on this compound is limited, these findings suggest potential neuroprotective applications .

Study 3: Analgesic Properties

Research focusing on pain modulation revealed that azabicyclic derivatives can influence nociceptive pathways, providing a rationale for further exploration of this compound's analgesic properties .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticholinergicSignificant receptor binding affinity
NeuroprotectivePotential protection against oxidative stress
AnalgesicModulation of pain pathways

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of the amine group in 3-azabicyclo[3.3.1]nonane using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Solvent choice (e.g., THF or DCM) and temperature (0–25°C) significantly impact reaction efficiency. For example, anhydrous conditions and catalytic DMAP may enhance regioselectivity . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the product from unreacted starting materials .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR (¹H/¹³C): Confirm the presence of tert-butyl (δ ~1.4 ppm for C(CH₃)₃) and bicyclo backbone protons.
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and rule out impurities.
  • HPLC : Assess purity (>95% by area normalization) using reverse-phase C18 columns and acetonitrile/water mobile phases .

Q. What safety precautions are critical during handling and storage?

  • Methodological Answer : While some tert-butyl carbamates are classified as non-hazardous (e.g., no GHS labeling required in ), others may pose risks under specific conditions. Always use PPE (gloves, goggles) and work in a fume hood. Store the compound in airtight containers at 2–8°C to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can computational modeling optimize the conformational stability of the azabicyclo[3.3.1]nonane scaffold in this compound?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze ring strain and torsional angles. Compare energy-minimized conformers with crystallographic data (if available) or NMR-derived NOE correlations. Molecular dynamics simulations (e.g., AMBER) can predict solvent effects on stability .

Q. What strategies reconcile contradictory data on the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Contradictions may arise from solvent polarity or trace moisture. Design controlled experiments:

  • Kinetic Studies : Monitor Boc deprotection rates under acidic (TFA/DCM) vs. basic (LiOH/THF) conditions via in situ IR or HPLC.
  • Environmental Controls : Use Karl Fischer titration to quantify residual water in solvents, as hydrolysis competes with desired reactions .

Q. How does the steric environment of the azabicyclo system influence its utility in asymmetric catalysis or drug discovery?

  • Methodological Answer : The rigid bicyclo structure enforces stereochemical control in catalytic applications. For drug discovery:

  • Docking Studies : Use Schrödinger Suite or AutoDock to predict binding affinities to biological targets (e.g., GPCRs).
  • SAR Analysis : Synthesize analogs with modified substituents on the bicyclo core and compare bioactivity (e.g., IC₅₀ in enzyme assays) .

Q. What advanced techniques characterize degradation products under oxidative or photolytic stress?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to UV light (ICH Q1B guidelines) or H₂O₂ (1–5% v/v) at 40°C.
  • HRMS/TOF-MS : Identify degradation products (e.g., tert-butyl alcohol or carbamic acid derivatives).
  • GC-MS Headspace Analysis : Detect volatile byproducts like CO₂ from Boc group cleavage .

Methodological Notes for Data Reporting

  • Experimental Reproducibility : Document solvent batch numbers, humidity levels, and catalyst purity (e.g., Boc₂O ≥99% by NMR) to minimize variability .
  • Contradiction Resolution : Cross-reference safety data (e.g., vs. 2) by testing compound-specific hazards via OECD guidelines (e.g., acute toxicity in Daphnia magna) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.